molecular formula C18H29N3O2Si B13718129 1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine

1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine

Katalognummer: B13718129
Molekulargewicht: 347.5 g/mol
InChI-Schlüssel: RAGHGPHGTGWIRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876853 is a chemical compound with unique properties that make it significant in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of MFCD32876853 involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the preparation method is optimized for simplicity and efficiency. The process involves large-scale reactors where the triazolo ring compounds are processed under stringent conditions to produce MFCD32876853 in bulk . This method ensures that the compound has good solubility and stability, which is crucial for its storage and further use.

Analyse Chemischer Reaktionen

Types of Reactions: MFCD32876853 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

MFCD32876853 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being researched for its potential therapeutic properties, particularly in treating certain diseases. Industrially, it is used in the production of various materials due to its stability and reactivity .

Wirkmechanismus

The mechanism of action of MFCD32876853 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Some compounds similar to MFCD32876853 include other triazolo ring compounds and their derivatives. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness: What sets MFCD32876853 apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly useful in applications where both properties are required. Additionally, its ability to undergo a wide range of chemical reactions makes it a versatile compound in scientific research .

Eigenschaften

Molekularformel

C18H29N3O2Si

Molekulargewicht

347.5 g/mol

IUPAC-Name

tert-butyl 4-[4-(2-trimethylsilylethynyl)pyrazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H29N3O2Si/c1-18(2,3)23-17(22)20-10-7-16(8-11-20)21-14-15(13-19-21)9-12-24(4,5)6/h13-14,16H,7-8,10-11H2,1-6H3

InChI-Schlüssel

RAGHGPHGTGWIRO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.